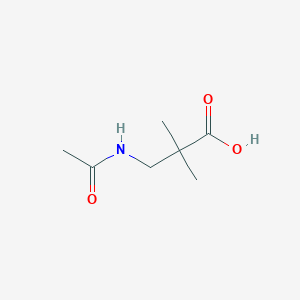
3-Acetamido-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C7H13NO3 . It has a molecular weight of 159.18 g/mol . This compound is used for research purposes.
Synthesis Analysis
The synthesis of carboxylic acids like 3-Acetamido-2,2-dimethylpropanoic acid can be achieved through various methods. These include the oxidation of alkylbenzenes, the oxidative cleavage of alkenes, the oxidation of primary alcohols and aldehydes, and the hydrolysis of nitriles .Molecular Structure Analysis
The molecular structure of 3-Acetamido-2,2-dimethylpropanoic acid consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms . The detailed 3D structure can be viewed using specific software .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions. The carbon atom of a carboxyl group has a high oxidation state, which means many of the chemical reactions used for their preparation are oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetamido-2,2-dimethylpropanoic acid include its molecular weight, molecular formula, and structure . More specific properties like melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Immunomodulating Effects
One compound closely related in function, Inosine pranobex, has been observed to exert antiviral and antitumor activities, which are secondary to an immunomodulating effect. Although preliminary, these studies suggest beneficial effects in treating various diseases and infections, highlighting the compound's potential as a valuable therapy for conditions with no satisfactory treatment available. Further, well-controlled studies in larger patient groups are required to confirm these findings (Campoli-Richards et al., 1986).
Environmental Toxicology
The environmental impact and toxicology of related compounds, including acetamide and formamide derivatives, have been extensively studied. These chemicals continue to hold commercial importance, and recent years have seen a significant increase in knowledge about their biological effects on humans. This information is crucial for understanding how exposure to similar compounds might affect human health and the environment, indicating a growing interest in the safe use and potential risks of chemical substances (Kennedy, 2001).
Antituberculosis Activity
Organotin complexes, which include structures related to 3-Acetamido-2,2-dimethylpropanoic acid, have demonstrated significant antituberculosis activity. This activity is influenced by the ligand environment, organic groups attached to tin, and the compound's structure. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity compared to their diorganotin(IV) counterparts. These findings suggest potential applications of 3-Acetamido-2,2-dimethylpropanoic acid derivatives in developing antituberculosis agents, pending further investigation into their toxicity and mechanism of action (Iqbal et al., 2015).
Advanced Oxidation Processes
The use of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen highlights the potential for chemical compounds to contribute to environmental remediation technologies. Research focusing on the by-products and biotoxicity of degradation pathways can offer insights into improving AOP systems for removing recalcitrant compounds from water, potentially applicable to compounds like 3-Acetamido-2,2-dimethylpropanoic acid (Qutob et al., 2022).
Propriétés
IUPAC Name |
3-acetamido-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8-4-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGYLDPNUJPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-2,2-dimethylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

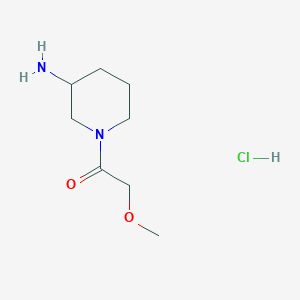

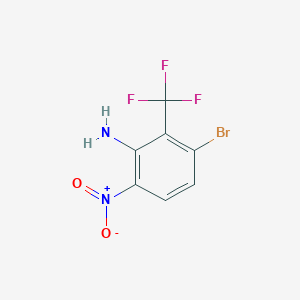
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)
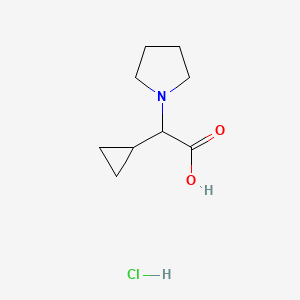

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
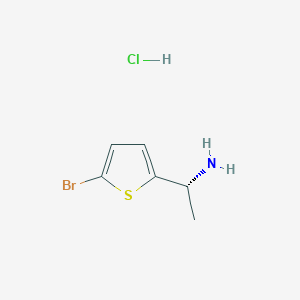

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
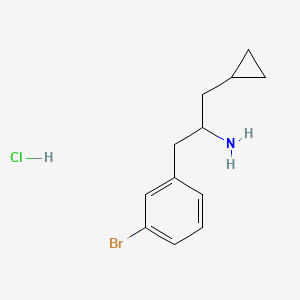
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)